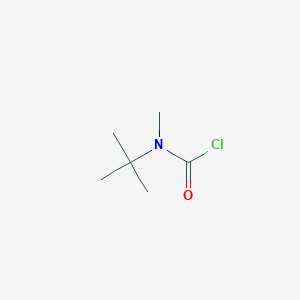

N-tert-butyl-N-methylcarbamoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-6(2,3)8(4)5(7)9/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKBJDIEFNJMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Tert Butyl N Methylcarbamoyl Chloride and Analogs

Phosgene-Free and Environmentally Conscious Synthesis Routes

The classic synthesis of carbamoyl (B1232498) chlorides involves the use of phosgene (B1210022), a highly toxic gas, which presents significant hazards related to its generation, storage, handling, and disposal. google.com Consequently, developing phosgene-free and environmentally sound synthetic routes is a primary objective in modern chemistry. chemistryjournals.net A key advancement in this area is the use of phosgene surrogates, such as triphosgene (B27547) (bis(trichloromethyl) carbonate). google.comresearchgate.net

Triphosgene, a stable solid, serves as a safer alternative, generating phosgene in situ under controlled reaction conditions. This approach avoids the direct handling of gaseous phosgene and allows for more precise stoichiometric control. google.com The reaction of an amine with triphosgene in the presence of a base provides the desired carbamoyl chloride in high purity. google.com This method aligns with the principles of green chemistry by minimizing the risks associated with highly toxic reagents. chemistryjournals.net Other eco-friendly strategies focus on utilizing alternative carbonyl sources, such as urea (B33335) or carbon dioxide, to circumvent the need for phosgene or its derivatives entirely, although these are more commonly applied to the synthesis of carbamates, which can be precursors to carbamoyl chlorides. researchgate.netorganic-chemistry.org

Strategic Carbonylation of Secondary Amines for N,N-Disubstituted Carbamoyl Chlorides

The formation of N,N-disubstituted carbamoyl chlorides is fundamentally a carbonylation reaction, where a carbonyl group is introduced between the nitrogen atom of a secondary amine and a chlorine atom. The most direct method involves the reaction of a secondary amine with a carbonyl source like phosgene or triphosgene. google.comnih.gov

For the synthesis of N-tert-butyl-N-methylcarbamoyl chloride, the corresponding secondary amine, N-tert-butyl-N-methylamine, is reacted with a phosgene equivalent. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule. This is followed by the elimination of a chloride ion and a proton to yield the final N,N-disubstituted carbamoyl chloride product. Disubstituted derivatives like this compound are among the most studied and utilized types of carbamoyl chlorides in both laboratory and industrial settings. nih.govresearchgate.net

Optimization of Reaction Parameters for Enhanced Chemical Efficiency

To maximize the yield and purity of this compound while minimizing reaction time and waste, the optimization of reaction parameters is essential. Key variables include temperature, reaction time, solvent, and the choice of base.

A process utilizing triphosgene has been optimized for the preparation of carbamoyl chlorides. google.com The amine, dissolved in a suitable solvent, is typically added dropwise to a mixture of triphosgene and a base. This controlled addition helps to manage the exothermic nature of the reaction and the in situ generation of phosgene. google.com

Table 1: Optimized Reaction Parameters for Triphosgene-Based Carbamoyl Chloride Synthesis

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Temperature | 10-15 °C | Balances reaction rate with minimizing side reactions and decomposition. google.com |

| Reaction Time | < 5 hours | Ensures complete conversion while preventing product degradation over extended periods. google.com |

| Base | Sodium Bicarbonate (~2 eq.) | Acts as an effective scavenger for the HCl byproduct, driving the reaction to completion. google.com |

| Solvent | Dichloromethane (B109758) | Provides good solubility for reactants and is relatively inert under the reaction conditions. google.com |

| Addition Time | 1-3 hours | Controls the rate of in situ phosgene generation, enhancing safety and selectivity. google.com |

The choice of solvent is critical as it can influence reaction rates and mechanisms. For the synthesis of carbamoyl chlorides, halogenated organic solvents such as dichloromethane are preferred because they are effective at solubilizing the reactants and are generally inert under the reaction conditions. google.com

Studies on the solvolysis (reaction with the solvent) of carbamoyl chlorides provide insight into solvent effects on the stability of the product. nih.gov The rate of solvolysis is highly dependent on the solvent's ionizing power and nucleophilicity. nih.govresearchgate.net For instance, protic and highly nucleophilic solvents like alcohols (methanol, ethanol) can react with the carbamoyl chloride product, leading to the formation of carbamate (B1207046) esters as byproducts. nih.gov Therefore, for synthesis, aprotic solvents with low nucleophilicity are ideal to minimize product loss and ensure high purity. The use of the extended Grunwald-Winstein equation in mechanistic studies helps to quantify these solvent effects, confirming that an ionization (SN1-type) mechanism is often at play in the decomposition of these compounds, which underscores the need for a non-nucleophilic solvent during their synthesis. nih.govnih.govresearchgate.net

While the reaction of amines with phosgene or triphosgene is often promoted by a stoichiometric amount of base to neutralize the generated HCl, there is ongoing research into catalytic systems. google.com In the triphosgene process, inorganic bases like sodium bicarbonate or potassium bicarbonate are essential for achieving high yields. google.com

Beyond the use of bases, broader catalytic innovations for carbonylation reactions are being explored. Transition metal catalysts are widely used in various carbonylation processes and have been investigated for the reactions of carbamoyl chlorides. rsc.orgresearchgate.net While specific catalytic cycles for the direct formation of this compound are not extensively detailed, research into catalysts for related phosgene-free carbonylation reactions, such as the use of binary and ternary oxides, points toward future possibilities for developing more efficient and sustainable catalytic systems for carbamoyl chloride synthesis. researchgate.net The development of photocatalytic methods for generating carbamoyl radicals from carbamoyl chlorides for subsequent reactions also highlights the innovative approaches being applied to the chemistry of this functional group. researchgate.net

Multicomponent and One-Pot Synthetic Protocols

One-pot synthetic protocols, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For carbamoyl chlorides, which can be sensitive or hazardous to isolate, one-pot procedures are particularly valuable. organic-chemistry.org

A common one-pot strategy involves the in situ formation of the carbamoyl chloride, which is then immediately reacted with a nucleophile without being isolated. organic-chemistry.org For example, N-tert-butyl-N-methylamine can be reacted with triphosgene, and once the formation of this compound is complete, a phenol (B47542) or another alcohol can be added to the same reaction vessel. This yields a substituted O-aryl or O-alkyl carbamate in a single, streamlined process. organic-chemistry.org This approach avoids the need to handle the potentially sensitive carbamoyl chloride intermediate directly. Similar one-pot procedures have been developed for converting ketones to α,β-unsaturated ketones using related N-tert-butyl substituted reagents, demonstrating the broad utility of this synthetic philosophy. organic-chemistry.org The systematic, computational discovery of new multicomponent and one-pot reactions is a modern approach that promises to further expand the synthetic utility of carbamoyl chloride intermediates. nih.gov

Mechanistic Investigations of N Tert Butyl N Methylcarbamoyl Chloride Reactivity

Comprehensive Solvolysis Pathway Analysis

The solvolysis of carbamoyl (B1232498) chlorides typically proceeds through mechanisms involving ionization at the carbonyl carbon, leading to the displacement of the chloride ion. researchgate.net For N,N-dialkylcarbamoyl chlorides, the reaction pathway is highly sensitive to the structure of the alkyl groups, the solvent composition, and temperature. nih.gov

The solvolysis of tertiary alkyl halides, such as tert-butyl chloride, is a classic example of a unimolecular nucleophilic substitution (SN1) reaction. libretexts.orglibretexts.org This mechanism involves a slow, rate-determining ionization step to form a carbocation intermediate, which is then rapidly captured by a solvent molecule. libretexts.orgchemicalnote.com

While many N,N-dialkylcarbamoyl chlorides react via a clear SN1 mechanism, others exhibit behavior that suggests some degree of bimolecular (SN2) character. nih.gov This can manifest as a "loose" SN2 transition state or as significant nucleophilic solvent assistance to the ionization process. nih.gov The contribution of an SN2 channel is often evaluated by analyzing the sensitivity of the reaction rate to the solvent's nucleophilicity. beilstein-journals.org For substrates like N-tert-butyl-N-methylcarbamoyl chloride, the bulky tert-butyl group sterically hinders the backside attack required for a classic SN2 mechanism. However, studies on other carbamoyl chlorides have shown that a spectrum of mechanisms between pure SN1 and SN2 is possible, often described as a borderline mechanism. nih.gov

The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the influence of solvent on solvolysis rates. iupac.orgwikipedia.orgnumberanalytics.com The extended, two-term equation is expressed as:

log(k/k₀) = lN + mY

Here, k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/20% water), respectively. wikipedia.org The 'm' value represents the sensitivity of the reaction to the solvent's ionizing power (Y), while the 'l' value measures its sensitivity to solvent nucleophilicity (N). beilstein-journals.org

For reactions proceeding via a pure SN1 mechanism, the 'l' value is expected to be low and the 'm' value close to 1.0 (as for the reference substrate, tert-butyl chloride). iupac.org For SN2 reactions, the 'l' value is typically high. beilstein-journals.org Studies on various N,N-dialkylcarbamoyl chlorides have yielded a range of 'l' and 'm' values, indicating a mechanistic continuum. nih.gov For instance, the l/m ratio can be used to gauge the extent of nucleophilic participation in the transition state. nih.gov

Below is a table of Grunwald-Winstein parameters for the solvolysis of related carbamoyl chlorides, illustrating the range of observed solvent effects.

| Compound | l value | m value | l/m ratio | Reference |

|---|---|---|---|---|

| N,N-Dimethylcarbamoyl chloride | 0.69 ± 0.05 | 0.56 ± 0.04 | 1.23 | nih.gov |

| N-Methyl-N-phenylcarbamoyl chloride | 0.40 ± 0.08 | 0.51 ± 0.05 | 0.78 | nih.gov |

| 1-Piperidinecarbonyl chloride | 0.86 ± 0.04 | 0.54 ± 0.03 | 1.59 | nih.gov |

| 4-Morpholinecarbonyl chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | nih.gov |

The Kinetic Solvent Isotope Effect (KSIE), determined by comparing reaction rates in a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD), is a powerful tool for investigating reaction mechanisms. chem-station.com A KSIE value (kH/kD) greater than 1 (a "normal" effect) often indicates that a proton transfer is involved in the rate-determining step. mdpi.com Conversely, a KSIE value less than 1 (an "inverse" effect) can suggest a pre-equilibrium step or changes in hydrogen bonding at the transition state. chem-station.comsemanticscholar.org For solvolysis reactions, the KSIE can provide evidence for the degree of solvent participation in the transition state. researchgate.netresearchgate.net Studies on five N,N-disubstituted carbamoyl chlorides at 25.0 °C have explored these effects, revealing insights into the transition state structures. researchgate.net

The solvolysis rate of this compound is significantly influenced by both the ionizing power and nucleophilicity of the solvent. nih.gov A solvent with high ionizing power (a high Y value), such as aqueous fluoroalcohols, can stabilize the developing carbamoyl cation and chloride ion, thus accelerating the rate of ionization in an SN1-like process. numberanalytics.com At the same time, the solvent can act as a nucleophile, attacking the carbocation intermediate. wikipedia.org The extent to which the solvent acts as a nucleophile in the rate-determining step is reflected in the 'l' value from the Grunwald-Winstein equation. beilstein-journals.org For a sterically hindered substrate like this compound, the sensitivity to solvent ionizing power ('m') is expected to be significant, while the sensitivity to nucleophilicity ('l') would clarify the extent of any bimolecular contributions to the reaction mechanism. nih.govnih.gov

Thermal Decomposition Pathways and Product Diversification

When subjected to heat, N-tert-butyl-N-alkylcarbamoyl chlorides undergo a specific decomposition pathway. nih.gov In solvents like nitrobenzene (B124822) at 100 °C or toluene (B28343) at higher temperatures, these compounds decompose to yield isobutylene (B52900), hydrogen chloride (HCl), and an alkyl isocyanate. nih.gov This reaction is believed to proceed through an initial ionization to form a chloride ion. Subsequently, the chloride ion acts as a base, abstracting a proton from the tert-butyl group in a process akin to an elimination reaction, which results in the formation of isobutylene. nih.gov The remaining fragment rearranges to produce the corresponding alkyl isocyanate. nih.gov For this compound, this pathway would lead to the formation of isobutylene, HCl, and methyl isocyanate.

Pyrolytic Cleavage Mechanisms and Isobutylene/Isocyanate Formation

The thermal decomposition of N-tert-butyl-N-alkylcarbamoyl chlorides, including this compound, has been a subject of mechanistic study. When heated, these compounds undergo a pyrolytic cleavage to yield specific products. Research has shown that heating N-tert-butyl-N-alkylcarbamoyl chlorides in solvents like nitrobenzene at 100 °C or the less polar toluene at higher temperatures results in their decomposition. The primary products of this process are isobutylene, hydrogen chloride (HCl), and the corresponding alkyl isocyanate. nih.gov

The favored mechanistic pathway for this transformation involves an initial ionization step where the carbamoyl chloride forms a chloride ion. This is followed by the chloride ion acting as a base, abstracting a hydrogen atom from the tert-butyl group. This abstraction facilitates the elimination of isobutylene. nih.gov This process is analogous in some respects to the decomposition of 1-adamantyl chloroformate, which upon heating, loses carbon dioxide to form 1-adamantyl chloride. nih.gov The formation of isobutylene is a key indicator of the involvement of the tert-butyl group in the reaction mechanism.

Table 1: Products of Pyrolytic Cleavage of N-tert-butyl-N-alkylcarbamoyl chlorides

| Reactant | Conditions | Major Products |

|---|

Role of Acid Catalysis in Decomposition Processes

The decomposition of carbamoyl chlorides can be influenced by the presence of acids. Studies have indicated that electrophilic catalysis can play a role in the breakdown of these compounds. For instance, the decomposition of N-tert-butyl-N-alkylcarbamoyl chlorides has been observed to be catalyzed by Lewis acids such as ferric chloride (FeCl₃). This suggests that the reaction can be facilitated by species that can accept an electron pair, thereby promoting the cleavage of the carbon-chlorine bond.

While extensive research specifically detailing acid catalysis for this compound is not widely available in the provided search results, the general principles of acid catalysis in related systems offer insight. Acid catalysis in the decomposition of similar structures often involves protonation or coordination of a Lewis acid to the carbonyl oxygen or the nitrogen atom. This initial interaction can weaken the C-N or C-Cl bond, facilitating subsequent decomposition pathways. The observation of electrophilic catalysis by FeCl₃ in the decomposition of N-tert-butyl-N-alkylcarbamoyl chlorides supports a mechanism where the Lewis acid assists in the removal of the chloride ion, thereby accelerating the decomposition process. nih.gov

Cross-Coupling Chemistry and Activation Strategies

Cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. Carbamoyl chlorides can, in principle, serve as electrophilic partners in such transformations.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig amination, are powerful methods for forming C-C and C-N bonds, respectively. libretexts.orgwikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an organic halide or pseudohalide with an organometallic reagent or an amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org

While the general utility of these reactions is well-established for a wide range of substrates, including aryl, vinyl, and alkyl chlorides, specific studies detailing the use of this compound as a substrate in these palladium-catalyzed cross-coupling reactions are not extensively documented in the available search results. The reactivity of carbamoyl chlorides in such catalytic cycles would depend on the facility of the oxidative addition step to a Pd(0) complex. The strength of the C-Cl bond in this compound would be a critical factor in determining its suitability as a substrate in these transformations.

Nucleophilic Substitution Reactions with Diverse Functionalities

This compound can act as a carbamoylating agent, transferring the N-tert-butyl-N-methylcarbamoyl group to a nucleophile via a nucleophilic substitution reaction at the carbonyl carbon.

Regio- and Stereoselective Carbamoylation of Organic Substrates

The carbamoylation of organic substrates with multiple nucleophilic sites can potentially lead to issues of regioselectivity. The outcome of such reactions is often governed by a combination of electronic and steric factors of both the substrate and the carbamoylating agent. The bulky tert-butyl group on the nitrogen of this compound would be expected to exert a significant steric influence on the approach of the nucleophile, potentially leading to high regioselectivity in reactions with sterically hindered substrates.

For instance, in the related (thio)carbamoylation of 2,7-di-tert-butylpyrene, the regioselectivity of the reaction was found to be dependent on the nature of the electrophile. beilstein-journals.orgnih.gov A less hindered electrophilic center was able to attack a more sterically hindered but electronically activated position on the pyrene (B120774) core. nih.gov This suggests that the steric profile of the carbamoylating agent is a key determinant of regioselectivity.

With respect to stereoselectivity, if the organic substrate is chiral, the carbamoylation reaction could proceed with retention or inversion of stereochemistry, or result in racemization. The specific stereochemical outcome would depend on the reaction mechanism (e.g., Sₙ1-like vs. Sₙ2-like) at the substrate's chiral center. Detailed studies on the regio- and stereoselective carbamoylation of specific organic substrates using this compound would be required to fully elucidate its synthetic utility in this context.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isobutylene |

| Hydrogen chloride |

| Alkyl isocyanate |

| Nitrobenzene |

| Toluene |

| 1-adamantyl chloroformate |

| 1-adamantyl chloride |

| Ferric chloride |

| Organoboronic acid |

Metal-Catalyzed Carbamate (B1207046) Synthesis (e.g., Zinc Chloride Catalysis)

The synthesis of carbamates from carbamoyl chlorides and alcohols can be significantly accelerated through the use of metal catalysts. Zinc chloride (ZnCl₂) has been identified as an effective catalyst for this transformation, enhancing the reactivity of this compound towards various alcohol substrates. acs.org

The plausible mechanism for this zinc chloride-mediated carbamate formation involves the initial coordination of the zinc chloride with the carbamoyl chloride. acs.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through the formation of a complex between zinc chloride and two molecules of the carbamoyl chloride. This is followed by the participation of the nitrogen's lone pair of electrons to generate an in situ isocyanate intermediate. The subsequent intermolecular nucleophilic addition of an alcohol to this highly reactive isocyanate intermediate leads to the formation of an unstable intermediate which then stabilizes to the final carbamate product. acs.org This catalytic approach has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine. acs.org

The effectiveness of zinc chloride catalysis is evident in the synthesis of a variety of carbamates from both aromatic and aliphatic alcohols, with yields ranging from 49% to 87%. acs.org The reaction conditions are generally mild, though in some cases, heating may be required to drive the reaction to completion. acs.org

Table 1: Zinc Chloride-Catalyzed Synthesis of Carbamates

| Alcohol Substrate | Carbamoyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic Alcohols (e.g., phenols) | This compound | O-Aryl N-tert-butyl-N-methylcarbamate | 49-87 | acs.org |

| Aliphatic Alcohols | This compound | O-Alkyl N-tert-butyl-N-methylcarbamate | 49-87 | acs.org |

Amidation Reactions and Weinreb Amide Formation

This compound serves as a precursor in amidation reactions, including the formation of Weinreb-Nahm amides. These N-methoxy-N-methylamides are valuable synthetic intermediates because they react with organometallic reagents to produce ketones without the common side-product of over-addition to form tertiary alcohols. unito.itmychemblog.comwikipedia.org

The synthesis of a Weinreb-Nahm amide from an acyl chloride, such as this compound, typically involves its reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.comwikipedia.org The base neutralizes the hydrochloric acid that is formed during the reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen of the N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion and formation of the stable Weinreb-Nahm amide. mychemblog.com This stability is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition. mychemblog.com

Modified Weinreb amides, such as N-tert-butoxy-N-methylamides, have also been developed to circumvent competitive decomposition reactions that can occur with traditional Weinreb amides. lookchem.comresearchgate.net These modified amides have been shown to react efficiently with organolithium and Grignard reagents to afford the corresponding ketones in good yields. lookchem.comresearchgate.net

Reactions with Organometallic Reagents for Carbonyl Group Transformation

The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, is a key method for carbon-carbon bond formation and carbonyl group transformation. lookchem.comwikipedia.orglibretexts.org These strong nucleophiles readily add to the electrophilic carbonyl carbon of the carbamoyl chloride. libretexts.orglibretexts.org

The reaction with Grignard reagents (RMgX) typically proceeds through a nucleophilic acyl substitution to initially form a ketone intermediate. youtube.comchemistrysteps.com However, because ketones are also reactive towards Grignard reagents, a second equivalent of the organometallic reagent can add to the ketone, resulting in the formation of a tertiary alcohol after an aqueous workup. youtube.comchemistrysteps.com To avoid this over-addition, a limited excess of the organomagnesium reagent may be necessary. lookchem.com

In contrast, less reactive organometallic reagents, like lithium dialkylcuprates (Gilman reagents), can be used to selectively synthesize ketones from acyl chlorides. youtube.comchemistrysteps.com These reagents are less reactive because the carbon-copper bond is less polarized than the carbon-magnesium bond in Grignard reagents. chemistrysteps.com Consequently, they react with the more reactive acyl chloride but not with the resulting ketone product, allowing for the isolation of the ketone. youtube.comchemistrysteps.com Nickel-catalyzed cross-coupling reactions of carbamoyl chlorides with Grignard reagents have also been shown to be an effective method for the synthesis of tertiary amides. lookchem.com

Table 2: Reactivity of this compound with Organometallic Reagents

| Organometallic Reagent | Intermediate Product | Final Product (after potential second addition) | Selectivity | Reference |

|---|---|---|---|---|

| Grignard Reagent (RMgX) | Ketone | Tertiary Alcohol | Low (prone to over-addition) | youtube.comchemistrysteps.com |

| Organolithium Reagent (RLi) | Ketone | Tertiary Alcohol | Low (prone to over-addition) | wikipedia.orglibretexts.org |

| Lithium Dialkylcuprate (R₂CuLi) | Ketone | Ketone | High (stops at ketone) | youtube.comchemistrysteps.com |

Applications in Advanced Organic Synthesis and Materials Science

Design and Synthesis of Complex Organic Molecules

N-tert-butyl-N-methylcarbamoyl chloride and its analogues are valuable tools in the multi-step synthesis of complex organic molecules, particularly those with pharmaceutical applications. The carbamoyl (B1232498) chloride group acts as an efficient acylating agent, enabling the introduction of a carbamate (B1207046) functionality into a target molecule. This is particularly significant in the synthesis of bioactive compounds where a carbamate moiety is crucial for the molecule's therapeutic effect.

A notable example that illustrates the utility of closely related N,N-dialkylcarbamoyl chlorides is in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. In a key step of its synthesis, a phenolic precursor is reacted with an N-alkyl, N-methyl carbamoyl chloride to form the essential carbamate linkage. acs.org This reaction highlights the role of such reagents in the final stages of synthesizing complex drug molecules, where mild and selective reaction conditions are paramount. The N-tert-butyl-N-methyl variant, with its specific steric and electronic properties, offers chemists a tool to fine-tune reactivity and selectivity in similar synthetic routes.

The synthesis of such complex molecules often involves a sequence of reactions where protecting groups and carefully chosen reagents are essential. The carbamate group, once introduced, can influence the molecule's conformation and polarity, which can be critical for its biological activity and pharmacokinetic properties.

Functionalization Strategies for Polyfunctionalized Scaffolds

The surface functionalization of polymers and other materials is a critical area of research in materials science, with applications ranging from biomedical devices to advanced composites. mdpi.comnih.govrsc.orgnih.govnih.govresearchgate.net Carbamoyl chlorides, including this compound, represent a class of reagents with the potential for the covalent modification of scaffolds containing nucleophilic functional groups, such as hydroxyl or amine moieties.

The reaction of a carbamoyl chloride with a hydroxyl group on the surface of a polymer, for instance, results in the formation of a stable carbamate linkage, thereby tethering the N-tert-butyl-N-methylcarbamoyl group to the material's surface. This functionalization can dramatically alter the surface properties of the scaffold, such as its hydrophobicity, biocompatibility, and affinity for other molecules.

While specific research detailing the use of this compound for the functionalization of polyfunctionalized scaffolds is not extensively documented, the general reactivity of carbamoyl chlorides suggests their applicability in this field. For example, the modification of biomaterial surfaces to enhance cell adhesion and proliferation is a common strategy in tissue engineering. nih.govnih.gov The introduction of specific chemical motifs, such as the one provided by this compound, could be explored to modulate these cellular interactions.

Precursors for N-Substituted Carbamate Derivatives

The primary and most direct application of this compound is as a precursor for the synthesis of N-substituted carbamate derivatives. Carbamates are a significant class of organic compounds with a wide range of applications, including in pharmaceuticals, agrochemicals, and as protecting groups in organic synthesis. organic-chemistry.orgorganic-chemistry.orgnih.gov

The reaction of this compound with an alcohol or a phenol (B47542) in the presence of a base is a straightforward and high-yielding method for the preparation of the corresponding N-tert-butyl-N-methylcarbamates. acs.orgresearchgate.net The tert-butyl and methyl groups on the nitrogen atom provide a specific steric and electronic environment around the carbamate linkage, which can be advantageous in various contexts.

The versatility of this reaction allows for the synthesis of a diverse library of carbamate derivatives from a wide array of alcohol and phenol precursors. This is particularly valuable in drug discovery and development, where the systematic modification of a lead compound's structure is necessary to optimize its biological activity and properties. A zinc chloride-catalyzed protocol has been developed for the efficient synthesis of carbamates from carbamoyl chlorides and alcohols. acs.org

| Alcohol/Phenol Precursor | Resulting N-tert-butyl-N-methylcarbamate Derivative | Potential Application Area |

|---|---|---|

| Phenol | Phenyl N-tert-butyl-N-methylcarbamate | Pharmaceutical intermediate |

| Ethanol | Ethyl N-tert-butyl-N-methylcarbamate | Agrochemical research |

| Cholesterol | Cholesteryl N-tert-butyl-N-methylcarbamate | Liquid crystal research |

| (S)-3-(1-(dimethylamino)ethyl)phenol | Rivastigmine analogue | Pharmaceutical research acs.org |

Reagent in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products and synthetic compounds with significant biological activity. beilstein-journals.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org Carbamoyl chlorides have been demonstrated to be useful reagents in the construction of such heterocyclic systems through cyclization reactions.

For instance, research has shown that N,N-dimethylcarbamoyl chloride, a close analogue of this compound, can be used in the synthesis of 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides. semanticscholar.orgresearchgate.net This is achieved through the reaction of the carbamoyl chloride with the dianion of 2-methylbenzenesulfonamides, followed by cyclization. This methodology provides a route to a class of heterocycles with potential applications in medicinal chemistry.

Another relevant example is the cyclization of ethyl 2-(N-arylcarbamoyl)-2-iminoacetates to form quinoxalin-2-ones, which are important heterocyclic scaffolds. organic-chemistry.org Although this example does not directly use this compound, it illustrates the principle of using carbamoyl-containing precursors in the synthesis of nitrogen heterocycles. The reactivity of the carbamoyl group can be harnessed to participate in intramolecular ring-closing reactions, leading to the formation of stable heterocyclic systems.

| Starting Material | Analogous Carbamoyl Chloride Used | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Methylbenzenesulfonamides | N,N-Dimethylcarbamoyl chloride | 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides | semanticscholar.orgresearchgate.net |

| Ethyl 2-(N-arylcarbamoyl)-2-iminoacetates | (Implicitly from N-aryl isocyanates) | Quinoxalin-2-ones | organic-chemistry.org |

Methodologies for Preparing Chiral Amine Equivalents

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, given the prevalence of chiral amine moieties in pharmaceuticals and other bioactive molecules. francis-press.com While various methods exist for the asymmetric synthesis of amines, the use of this compound for this purpose is not well-documented in the scientific literature.

The predominant and highly successful approach for the synthesis of chiral amines involves the use of N-tert-butanesulfinamide as a chiral auxiliary. ua.es This reagent condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines, which can then undergo diastereoselective addition of a wide range of nucleophiles. Subsequent removal of the sulfinyl group affords the chiral primary amines in high enantiomeric excess.

There is no significant body of research indicating that this compound is employed in a similar capacity or in other methodologies for the preparation of chiral amine equivalents. Therefore, this particular application of this compound is not a recognized or established strategy in the field of asymmetric synthesis. Researchers seeking to prepare chiral amines typically resort to other well-established methods, such as those employing chiral auxiliaries like N-tert-butanesulfinamide or asymmetric catalytic approaches. tcichemicals.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations on Reaction Energetics and Pathways

Quantum chemical calculations are fundamental to understanding the thermodynamics and kinetics of chemical reactions. For N-tert-butyl-N-methylcarbamoyl chloride, these calculations can elucidate the energetics of various reaction pathways, such as nucleophilic substitution at the carbonyl carbon. By computing the energies of reactants, transition states, and products, a potential energy surface can be mapped out.

For instance, in the hydrolysis of a related compound, N,N-dimethylcarbamoyl chloride, theoretical studies have explored the energy barriers associated with different proposed mechanisms. nih.gov These calculations help to distinguish between pathways like the SN1 (dissociative) and SN2 (associative) mechanisms. The bulky tert-butyl group in this compound is expected to influence these energetics significantly. Quantum calculations can quantify the steric hindrance and electronic effects this group imposes on the transition state, thereby predicting its reactivity relative to less hindered carbamoyl (B1232498) chlorides.

A hypothetical reaction coordinate diagram for the hydrolysis of this compound, derived from quantum chemical principles, would likely show a higher activation energy for a direct bimolecular attack compared to a dissociative pathway that forms a carbamoyl cation intermediate. The stability of this cation is a key factor that can be precisely calculated.

Table 1: Hypothetical Calculated Energies for Key Species in the Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0 |

| Transition State 1 (SN1) | C-Cl bond cleavage | +18.5 |

| Intermediate | Carbamoyl cation + Cl⁻ | +12.0 |

| Transition State 2 (SN1) | Nucleophilic attack of H₂O on cation | +14.5 |

| Products | N-tert-butyl-N-methylcarbamic acid + HCl | -10.2 |

Note: These values are illustrative and would require specific quantum chemical calculations to be confirmed.

Density Functional Theory (DFT) Studies for Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the mechanisms of complex organic reactions. bsu.by For this compound, DFT calculations can provide detailed geometries of transition states and intermediates, vibrational frequencies to confirm their nature, and electronic properties to understand the flow of electrons during a reaction. bsu.by

Mechanistic studies on the solvolysis of N,N-disubstituted carbamoyl chlorides have been a subject of interest, with debates between unimolecular and bimolecular pathways. nih.govnih.gov DFT can be employed to model these reactions in the presence of explicit solvent molecules or using a continuum solvation model. This allows for a more realistic representation of the reaction environment and its influence on the reaction mechanism. For example, DFT calculations could be used to investigate the role of the solvent in stabilizing the developing positive charge on the carbonyl carbon in a dissociative mechanism. nih.gov

Molecular Dynamics Simulations of Reactivity Profiles

While quantum chemical calculations provide insights into the energetics of a reaction at a static level, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. An MD simulation of this compound in a solvent, such as water, would involve calculating the forces on each atom at discrete time steps and using these forces to predict their subsequent motion.

This approach is particularly useful for studying reactivity profiles in solution. For instance, an MD simulation could be used to explore the conformational landscape of the carbamoyl chloride and identify the most populated ground-state conformations. Furthermore, by using advanced techniques like umbrella sampling or metadynamics, the free energy profile of a reaction, such as hydrolysis, can be calculated. This provides a more accurate picture of the reaction kinetics in solution by accounting for the dynamic effects of the solvent.

MD simulations can also shed light on the role of solvent molecules in the reaction mechanism. For example, they can reveal how water molecules arrange themselves around the carbamoyl chloride and how they participate in the nucleophilic attack or in stabilizing charged intermediates through hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the electronic structure of molecules in terms of localized bonds and lone pairs, which aligns well with the intuitive concepts of chemical bonding. faccts.dewisc.edu For this compound, NBO analysis can provide a quantitative description of the bonding and electronic interactions within the molecule.

The analysis can reveal the hybridization of the atomic orbitals involved in the C-N, C=O, and C-Cl bonds. A key aspect of NBO analysis is its ability to quantify delocalization effects through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. In this compound, a significant interaction is expected between the lone pair of the nitrogen atom and the antibonding orbital of the C=O bond (nN → π*C=O). This interaction contributes to the partial double bond character of the C-N bond and influences the reactivity of the carbonyl group.

NBO analysis can also provide natural atomic charges, which offer a more chemically meaningful representation of the charge distribution compared to other methods like Mulliken population analysis. These charges can help to rationalize the electrostatic potential of the molecule and predict sites susceptible to nucleophilic or electrophilic attack.

Table 2: Illustrative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=O) | 45.8 |

| LP (O) | σ* (C-Cl) | 2.1 |

| σ (C-N) | σ* (C-Cl) | 1.5 |

Note: E(2) is the second-order perturbation theory energy of the donor-acceptor interaction. These are representative values.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Building on the insights from quantum chemical calculations and other theoretical methods, predictive models can be developed to forecast the reactivity and selectivity of this compound in new, unexplored reactions. One approach is the development of Quantitative Structure-Activity Relationships (QSAR), where computational descriptors are correlated with experimental reactivity data. rsc.org

For a series of related carbamoyl chlorides, one could calculate various electronic and steric descriptors, such as atomic charges, orbital energies (HOMO/LUMO), and steric parameters. These descriptors could then be used to build a mathematical model that predicts, for example, the rate constant for a particular reaction. Such a model could then be used to predict the reactivity of this compound without the need for further experiments.

Predictive modeling can also be applied to understand and predict selectivity in reactions where multiple outcomes are possible. For instance, if this compound were to react with a molecule containing multiple nucleophilic sites, computational models could be used to predict which site would be preferentially attacked based on the calculated activation energies for each pathway. This predictive capability is invaluable for the rational design of new synthetic transformations.

Advanced Analytical Techniques for Research on N Tert Butyl N Methylcarbamoyl Chloride

High-Resolution Spectroscopic Characterization for Mechanistic Insights (e.g., Advanced NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of N-tert-butyl-N-methylcarbamoyl chloride and for probing the mechanisms of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques offer a detailed picture of the molecular structure. The tert-butyl group, in particular, provides a strong, sharp singlet in the ¹H NMR spectrum due to the magnetic equivalence of its nine protons, making it a useful probe even when attached to larger molecules. nih.govdocbrown.info For this compound, the ¹H NMR spectrum is expected to show two distinct singlets. The tert-butyl protons would appear upfield, while the N-methyl protons would appear at a slightly different chemical shift. In ¹³C NMR, distinct signals for the tert-butyl carbons (quaternary and methyls), the N-methyl carbon, and the carbonyl carbon would be observed. Variable-temperature (VT) NMR studies can be employed on carbamate (B1207046) derivatives to investigate dynamic processes such as restricted rotation around the C-N amide bond, providing insights into the bond's double-bond character. researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound Data is illustrative and based on typical chemical shifts for similar functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.5 | Singlet | (CH₃)₃C- |

| ¹H | ~3.0 | Singlet | CH₃-N |

| ¹³C | ~28 | Quartet | (CH₃)₃C- |

| ¹³C | ~60 | Singlet | (CH₃)₃C- |

| ¹³C | ~35 | Quartet | CH₃-N |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). A prominent fragmentation pathway would involve the loss of a chlorine radical followed by the formation of a highly stable tert-butyl cation ([C(CH₃)₃]⁺), which would result in a base peak at m/z 57. docbrown.info This characteristic fragmentation is a key identifier for compounds containing a tert-butyl group. docbrown.info Other fragments corresponding to the loss of a methyl group or the entire tert-butyl group could also be observed.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 149/151 | Molecular Ion [M]⁺ | [C₆H₁₂ClNO]⁺ |

| 114 | [M - Cl]⁺ | [C₆H₁₂NO]⁺ |

| 92 | [M - C₄H₉]⁺ | [C₂H₃ClNO]⁺ |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research (e.g., HPLC, GC-MS)

Chromatographic methods are vital for monitoring the progress of reactions involving this compound and for assessing the purity of the final products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating this compound from starting materials, byproducts, and degradation products in a reaction mixture. nih.gov A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com Detection is often performed using a UV detector. By analyzing aliquots of a reaction mixture over time, the consumption of reactants and the formation of products can be quantified, providing valuable kinetic data. HPLC is also the method of choice for determining the purity of the isolated product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for analyzing volatile compounds and is well-suited for monitoring reactions where this compound is a reactant. researchgate.net The compound's purity can be assessed, and impurities can be identified by their mass spectra. avantorsciences.comresearchgate.net For less volatile derivatives or products, derivatization techniques can be employed to increase their volatility for GC-MS analysis. researchgate.netrsc.org The progress of a reaction can be followed by observing the disappearance of the reactant peak and the appearance of product peaks in the gas chromatogram over time. researchgate.net

Table 3: Illustrative Chromatographic Data for Purity Analysis

| Technique | Parameter | Value for this compound | Value for a Common Impurity (e.g., N-methyl-tert-butylamine) |

|---|---|---|---|

| HPLC | Retention Time (min) | 5.8 | 2.5 |

| Purity (%) | 98.5 | 1.5 | |

| GC-MS | Retention Time (min) | 4.2 | 1.9 |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

While this compound itself may not be readily crystallizable at room temperature, its derivatives, such as carbamates formed by reaction with alcohols or phenols, can often be obtained as stable crystalline solids. researchgate.net Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of these molecules in the solid state. mdpi.com This technique yields precise information on bond lengths, bond angles, and torsional angles within the molecule. It also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding. Such structural data is invaluable for understanding conformational preferences and the electronic effects of substituents, which can influence the reactivity of the parent carbamoyl (B1232498) chloride. researchgate.netresearchgate.net

Thermal Analysis (DSC, TGA) for Understanding Decomposition Pathways

Thermal analysis techniques are used to study the behavior of this compound as a function of temperature, providing critical information about its thermal stability and decomposition mechanisms.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal thermal events such as melting, crystallization, and decomposition. For this compound, DSC could be used to determine its melting point and to observe the enthalpy change associated with its decomposition, which would typically appear as a sharp exothermic peak.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The resulting TGA curve provides quantitative information about decomposition temperatures and the mass of volatile products released. For this compound, TGA would show a distinct mass loss step corresponding to its decomposition. It has been noted that N-t-butyl-N-alkylcarbamoyl chlorides can decompose upon heating to yield isobutylene (B52900), HCl, and an alkyl isocyanate. nih.gov TGA can precisely define the temperature range over which this decomposition occurs. Coupling the TGA instrument to a mass spectrometer (TGA-MS) would allow for the identification of the gaseous products evolved during decomposition, confirming the proposed pathway.

Table 4: Representative Thermal Analysis Data

| Technique | Parameter | Observation | Interpretation |

|---|---|---|---|

| DSC | Endotherm | Onset at T₁ | Melting |

| Exotherm | Onset at T₂ | Decomposition | |

| TGA | Mass Loss Step | Onset at T₂ | Thermal decomposition |

Emerging Research Frontiers and Unexplored Reactivity of N Tert Butyl N Methylcarbamoyl Chloride

Development of Novel Asymmetric Transformations

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The development of novel asymmetric transformations utilizing N-tert-butyl-N-methylcarbamoyl chloride as a key reagent is an area of active research. The steric hindrance provided by the tert-butyl group, combined with the electronic effects of the N-methyl group, can be exploited to achieve high levels of stereocontrol in catalytic reactions.

One promising approach involves the use of chiral N-Heterocyclic Carbenes (NHCs) as catalysts. mdpi.com These organocatalysts can activate this compound, forming a reactive intermediate that can then participate in enantioselective reactions with various nucleophiles. The bulky nature of the tert-butyl group can play a crucial role in directing the stereochemical outcome of these transformations, leading to the synthesis of chiral amides and other valuable building blocks with high enantiomeric excess. mdpi.com Research in this area is focused on designing new chiral NHC ligands that can effectively differentiate between the enantiotopic faces of prochiral substrates when reacting with the activated carbamoyl (B1232498) chloride.

Table 1: Potential Asymmetric Transformations with this compound

| Transformation | Catalyst Type | Potential Product | Significance |

|---|---|---|---|

| Asymmetric acylation | Chiral N-Heterocyclic Carbene (NHC) | Chiral amides | Access to enantiomerically pure building blocks for pharmaceuticals. |

| Kinetic resolution of racemic alcohols | Chiral base / catalyst | Enantioenriched carbamates and alcohols | Separation of racemic mixtures to obtain valuable enantiomers. |

| Desymmetrization of meso-diols | Chiral catalyst system | Chiral mono-carbamates | Efficient synthesis of complex chiral molecules from simple starting materials. |

Photoredox and Electrochemical Reactivity Studies

Visible-light photoredox catalysis and electro-organic synthesis have emerged as powerful and sustainable tools for forging new chemical bonds. rsc.orgnih.gov The reactivity of this compound under these conditions is a burgeoning field of study. It is proposed that through a single-electron transfer (SET) process, the carbamoyl chloride can be converted into a carbamoyl radical. researchgate.net

This highly reactive intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netrsc.org For instance, the addition of the N-tert-butyl-N-methylcarbamoyl radical to alkenes and alkynes could provide a direct route to functionalized amides. researchgate.net Furthermore, cross-coupling reactions with aryl halides or other partners under photoredox conditions are being explored. rsc.org

Electrochemical methods offer an alternative, reagent-free approach to generate similar reactive intermediates. sci-hub.se The electrochemical reduction or oxidation of this compound at a controlled potential could provide a clean and efficient way to initiate carbamoylation reactions. scholaris.ca Research is focused on understanding the redox properties of this compound and developing selective electrochemical protocols for its transformation.

Table 2: Photoredox and Electrochemical Reactions

| Method | Reactive Intermediate | Potential Reaction | Advantages |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Carbamoyl radical | Giese addition to olefins, Cross-coupling reactions | Mild reaction conditions, High functional group tolerance. rsc.org |

| Electro-organic Synthesis | Carbamoyl radical/anion | Carbamoylation of nucleophiles, Reductive coupling | Avoids stoichiometric chemical oxidants/reductants, Precise control over reactivity. |

Bio-orthogonal Applications and Chemical Biology Probes

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org While carbamoyl chlorides are generally too reactive for direct use in live cells due to their susceptibility to hydrolysis and reaction with endogenous nucleophiles, their potential as chemical biology probes in controlled, in vitro settings is being considered. wikipedia.orgnih.gov

The N-tert-butyl-N-methylcarbamoyl group could be used to selectively label proteins or other biomolecules at specific sites. For example, it could be used to modify the side chains of amino acids like lysine (B10760008) or tyrosine under specific pH conditions. The resulting carbamate (B1207046) linkage would be stable, allowing for the introduction of reporter tags such as fluorophores or biotin (B1667282) for subsequent detection and analysis. The steric bulk of the tert-butyl group might also be used to probe steric accessibility within protein binding pockets. chemicalprobes.org

However, the primary challenge remains the high reactivity of the carbamoyl chloride functional group. For in vivo applications, this reactivity would need to be masked with a protecting group that can be selectively removed by a specific biological trigger, a strategy that is currently in the conceptual stages of development. nih.govnih.gov

Sustainable Synthesis and Catalytic Recycling Strategies

The traditional synthesis of carbamoyl chlorides often involves the use of phosgene (B1210022), a highly toxic and hazardous reagent. wikipedia.orggoogle.com A key goal in the sustainable production of this compound is the development of phosgene-free synthetic routes. One approach is the use of safer phosgene surrogates, such as triphosgene (B27547) or diphosgene, which are solids and easier to handle. google.com

Another green chemistry approach being investigated is the direct carbonylation of N-tert-butyl-N-methylamine with carbon monoxide and an oxidizing agent. This would avoid the use of pre-formed phosgene altogether. Catalytic methods are also being explored, where a catalyst could facilitate the reaction of the amine with a less hazardous carbonyl source, such as dimethyl carbonate, followed by chlorination.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for reactions involving highly reactive or hazardous reagents like carbamoyl chlorides. researchgate.nettue.nl The integration of the synthesis and use of this compound into flow chemistry systems is a promising area for improving safety, efficiency, and scalability.

In a flow reactor, small volumes of reactants are continuously mixed and reacted in a confined channel or tube. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, a flow process could enable the on-demand generation of the reagent from its precursors, immediately followed by its consumption in a subsequent reaction step. nih.gov This "just-in-time" production would minimize the accumulation of this reactive intermediate, thereby enhancing safety.

Furthermore, flow systems can facilitate reactions that are difficult to control in batch, such as highly exothermic reactions. The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing thermal runaways. tue.nl Researchers are designing multi-step flow sequences where this compound is generated and utilized in a continuous stream to produce amides, carbamates, and other valuable compounds. worktribe.com

Table 3: Advantages of Flow Chemistry for this compound

| Advantage | Description |

|---|---|

| Enhanced Safety | On-demand generation and immediate consumption of the reactive carbamoyl chloride minimizes hazards. nih.gov |

| Precise Control | Accurate control over stoichiometry, temperature, and residence time leads to higher yields and purities. |

| Scalability | Production can be easily scaled up by running the flow system for longer periods or by numbering-up reactors. |

| Integration | Enables the telescoping of multiple reaction steps into a single continuous process, improving efficiency. nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-tert-butyl-N-methylamine |

| Dimethyl carbonate |

| Triphosgene |

| Diphosgene |

| Carbon monoxide |

| Hydrochloric acid |

| Lysine |

| Tyrosine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.